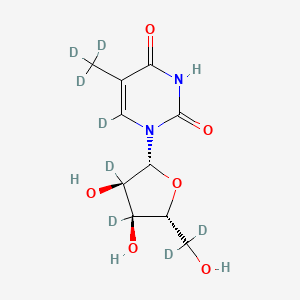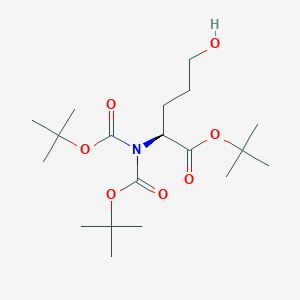
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is a synthetic compound with the chemical formula C19H35NO7. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid typically involves multiple steps, starting from L-glutamic acid. The process includes the protection of the amino and carboxyl groups using tert-butoxycarbonyl (Boc) groups. The key steps in the synthesis are:
Protection of the amino group: The amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the carboxyl group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Deoxygenation: The 5-deoxo modification is achieved through a reduction reaction, often using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of Boc groups to yield the free amine or carboxyl groups.
Scientific Research Applications
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups provide stability, allowing the compound to be selectively deprotected under controlled conditions. This selective deprotection enables the compound to interact with its target sites, leading to the desired biochemical or pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-Boc L-Glutamic Acid: Similar in structure but lacks the 5-deoxo modification.
N,N-Diboc L-Glutamic Acid: Similar but without the tert-butyl ester group.
N-Boc 1-O-t-Butyl L-Glutamic Acid: Lacks the second Boc group.
Uniqueness
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is unique due to the presence of both Boc protecting groups and the tert-butyl ester group, which confer enhanced stability and reactivity. The 5-deoxo modification further distinguishes it from other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C19H35NO7 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate |
InChI |
InChI=1S/C19H35NO7/c1-17(2,3)25-14(22)13(11-10-12-21)20(15(23)26-18(4,5)6)16(24)27-19(7,8)9/h13,21H,10-12H2,1-9H3/t13-/m0/s1 |
InChI Key |
TWOZFBBUFSLAIV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


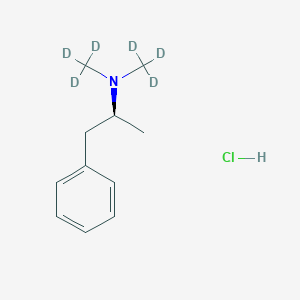
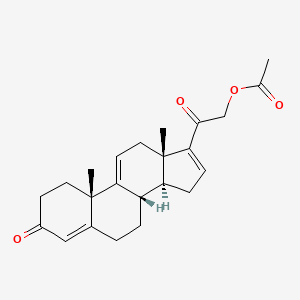
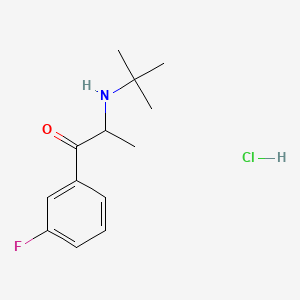
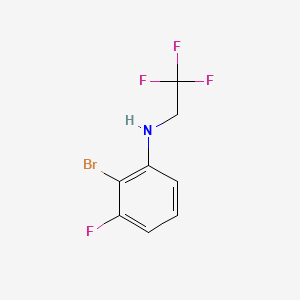
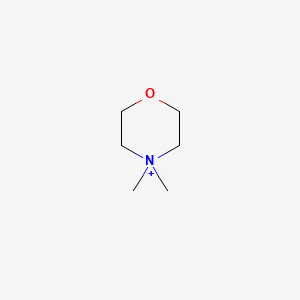
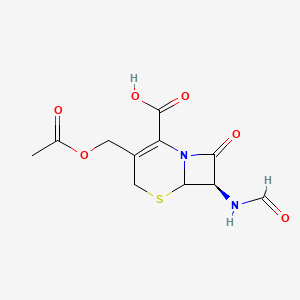
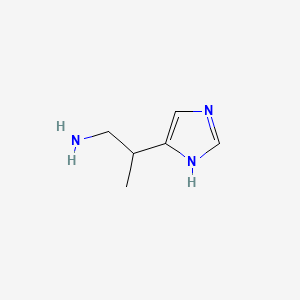
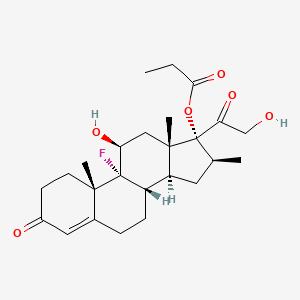

![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
